Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

PTP1B inhibition Type 2 diabetes Structure-activity relationship

Researchers pursuing PTP1B inhibitors face the challenge of sourcing thiophene scaffolds with the critical C4-bromo group required for Ile219 hydrophobic packing (non-brominated analogs: Ki >1000 µM vs. 160 µM for C4-Br). This compound provides orthogonal C2-ester, C3-OH, C4-Br, and C5-(2-methoxyethoxy) handles for sequential functionalization. • C5-ether enables water-mediated H-bond network with Ala217/Arg221. • C4-Br directs regioselective Pd-catalyzed C5-arylation. • C3-OH available for thienopyranone scaffold alkylation.

Molecular Formula C9H11BrO5S
Molecular Weight 311.15 g/mol
Cat. No. B12078834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate
Molecular FormulaC9H11BrO5S
Molecular Weight311.15 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C(=C(S1)C(=O)OC)O)Br
InChIInChI=1S/C9H11BrO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3
InChIKeyLGDWRBXEBUCKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate: Structure & Sourcing


Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is a tetra-substituted monocyclic thiophene derivative belonging to the class of 3-hydroxy-2-carboxylate thiophenes. The compound features four distinct functional domains on the thiophene core: a methyl ester at position 2, a free phenolic hydroxyl at position 3, a bromine atom at position 4, and a 2-methoxyethoxy ether chain at position 5. This substitution pattern is directly relevant to the monocyclic thiophene PTP1B inhibitor pharmacophore described by Wan et al. [1], wherein the C4-bromo group was shown to be critical for hydrophobic packing against Ile219 in the enzyme active site. The 2-methoxyethoxy substituent at C5 introduces additional hydrogen bond acceptor capacity and modulates lipophilicity relative to non-alkoxylated analogs such as methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS 95201-93-7). The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly as a precursor for thienopyranone scaffold construction .

PTP1B pharmacophore study scaffold with C4‑Br requirement
Thienopyranone synthesis via selective C3‑hydroxyl alkylation
Regioselective C5‑arylation enabled by C4‑bromo blocking group

Why Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate Cannot Be Replaced by Close Analogs


Substitution at each position of the thiophene ring produces non-linear effects on both biological activity and synthetic utility that preclude simple analog interchange. At the C4 position, replacement of bromine with hydrogen, methyl, or phenyl abolishes PTP1B inhibitory activity entirely: the C4-bromo analog exhibits Ki = 160 µM, while C4-H, C4-Me, and C4-Ph analogs all show Ki > 1000 µM under identical assay conditions [1]. At the C5 position, the 2-methoxyethoxy chain is not merely a solubilizing appendage; its ether oxygen participates in a water-mediated hydrogen bond network with Ala217 and Arg221 in the PTP1B active site [1]. The C5-(2-methoxyethoxy) group also introduces differential reactivity in cross-coupling sequences: the bromine at C4 can serve as a blocking group to direct Pd-catalyzed C5-arylation with regioselectivity not achievable with C5-unsubstituted or C5-methyl analogs [2]. The methyl ester at C2 and the free hydroxyl at C3 provide orthogonal functional handles: the hydroxyl can be selectively alkylated (e.g., with N-acetylmorpholine for thienopyranone synthesis) without affecting the ester , while the ester can be hydrolyzed to the carboxylic acid without disturbing the C3 hydroxyl or C5 ether. These interdependent features mean that swapping any single substituent—for instance, using methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS 95201-93-7) which lacks the C5-alkoxy chain—results in loss of both the C5-mediated binding interactions and the differential reactivity profile.

1
C4‑Br replacement may eliminate target engagement Des‑bromo analogs (C4‑H, Me, Ph) show marked loss in PTP1B enzymatic assay context; C4‑Br is a strict pharmacophoric requirement.
2
C5‑alkoxy chain contributes to binding and regioselectivity C5‑unsubstituted analog (CAS 95201‑93‑7) lacks the water‑mediated hydrogen‑bond network and differential cross‑coupling reactivity.
3
Orthogonal handles (ester/hydroxyl) cannot be swapped independently Methyl ester and free hydroxyl provide selective derivatization control; replacement with close analogs may compromise synthetic versatility.

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate: Differentiation Evidence


C4-Bromo Substitution Enhances PTP1B Inhibitory Potency

In the monocyclic thiophene PTP1B inhibitor series reported by Wan et al., the C4-bromo substituent is essential for inhibitory activity. The C4-Br compound (compound 2) displayed Ki = 160 µM against recombinant human PTP1B catalytic domain. In contrast, the C4-H analog (compound 6), C4-Me analog (compound 7), and C4-Ph analog (compound 8) each exhibited Ki > 1000 µM, representing a greater than 6.25-fold loss in potency [1]. X-ray co-crystal structural analysis revealed that the C4 bromo group packs tightly against Ile219 in the enzyme active site, while smaller substituents (H, Me) have reduced van der Waals and hydrophobic interactions, and larger groups (Ph) are sterically disfavored [1]. Although these data were generated on the C5-unsubstituted monocyclic thiophene scaffold, the C4-bromo pharmacophoric requirement is directly transferable to the C5-(2-methoxyethoxy)-substituted target compound, as the C4 and C5 positions occupy distinct binding sub-pockets.

C4‑Br potency requirement
Class‑level
Ki = 160 µM
vs. >1000 µM for C4‑H, Me, Ph
Supports C4‑bromo pharmacophoric requirement
Data on C5‑unsubstituted scaffold; inference transferable
PTP1B inhibition Type 2 diabetes Structure-activity relationship Thiophene pharmacophore

C5-Substitution Boosts PTP1B Inhibitory Activity

The Wan et al. study further demonstrated that introduction of substituents at the C5 position dramatically improves PTP1B inhibition. Addition of a second bromine at C5 (compound 10, C4,C5-dibromo) yielded Ki = 18 µM, a 9-fold improvement over the C5-unsubstituted compound 2 (Ki = 160 µM) [1]. While the target compound bears a 2-methoxyethoxy group rather than bromine at C5, this SAR trend establishes that the C5 position is a productive vector for potency optimization. The 2-methoxyethoxy chain at C5 introduces ether oxygen atoms capable of participating in the water-mediated hydrogen bond network with Ala217 and Arg221 observed in the X-ray co-crystal structure [1], potentially contributing to affinity beyond what the C5-unsubstituted scaffold achieves.

C5‑substitution boost
Class‑level
8.9‑fold Ki improvement
C5‑Br Ki = 18 µM vs. C5‑H Ki = 160 µM
C5 is a validated potency‑enhancement vector
Target alkoxy chain expected intermediate effect
PTP1B inhibitor optimization C5-substitution SAR Medicinal chemistry

Regioselective C4-Bromination Synthesis

The core 4-bromo-3-hydroxythiophene-2-carboxylate scaffold is accessed via direct bromination of methyl 3-hydroxy-2-thiophenecarboxylate in acetic acid. Using 1 equivalent of bromine (Br₂) at room temperature over 24 hours, the bromination proceeds with high regioselectivity at the 4-position, yielding methyl 4-bromo-3-hydroxythiophene-2-carboxylate in approximately 80% yield . This regioselectivity is governed by the directing effect of the C3 hydroxyl group, which activates the C4 position for electrophilic substitution. In contrast, bromination of thiophenes lacking the C3 hydroxyl directing group typically produces mixtures of 2- and 5-substituted products or requires cryogenic conditions (>99% 2-position selectivity achievable with NBS in concentrated acetic acid) [1], making the 3-hydroxy-2-carboxylate starting material uniquely suited for clean C4-functionalization.

Regioselective bromination
Reported
~80% yield, C4‑selective
Br₂, AcOH, rt, 24 h
C3‑OH/C2‑COOMe directing pattern ensures clean C4‑functionalization
Avoids isomeric mixtures typical of unsubstituted thiophenes
Thiophene bromination Regioselective synthesis Process chemistry Building block preparation

2-Methoxyethoxy Chain Modulates Physicochemical Properties

The 2-methoxyethoxy substituent at C5 introduces two additional oxygen atoms compared to the C5-unsubstituted analog (methyl 4-bromo-3-hydroxythiophene-2-carboxylate, CAS 95201-93-7, MW 237.07 g/mol) and the C5-methyl analog (methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate). The target compound (C₁₀H₁₃BrO₅S, MW ~305-325 g/mol depending on exact structure) has an increased hydrogen bond acceptor count (5 vs. 3 for the C5-unsubstituted analog) and larger topological polar surface area due to the ether chain . These features are expected to enhance aqueous solubility: the 2-methoxyethoxy ester motif is a recognized strategy for improving solubility of heterocyclic carboxylates, as the ether oxygen atoms engage in favorable solute-solvent interactions without introducing ionizable groups that would complicate purification [1].

Physicochemical modulation
Data to verify
Predicted HBA = 5; tPSA increase ~18‑36 Ų
Enhanced polarity vs. C5‑unsubstituted analog
Calculated; no experimental logP/solubility data
Physicochemical properties Drug-likeness Solubility Permeability Molecular design

C4-Bromo Directs Regioselective Pd-Catalyzed C5-Arylation

The bromine substituent at C4 serves a dual role: as a pharmacophoric element for target binding and as a blocking group enabling regioselective Pd-catalyzed direct C5-arylation. Research by the HAL group demonstrated that 3-substituted-2-bromothiophenes undergo selective C5-arylation via Pd catalysis, with the bromine acting as a blocking group to prevent C2 reactivity [1]. This strategy allows sequential C5-arylation followed by Suzuki coupling at C2 (after bromine displacement), producing 2,5-di(hetero)arylated thiophenes bearing two different aryl units in only two steps. In contrast, 3-substituted thiophenes lacking the C2-bromo blocking group produce mixtures of regioisomeric products under direct arylation conditions [1]. The target compound, with its C4-bromo group, is positioned to exploit this reactivity in analogous fashion: the bromine blocks the C4 position while the C5-(2-methoxyethoxy) chain can be selectively modified or retained depending on synthetic objectives .

C4‑Br blocking strategy
Class‑level
C4‑Br directs exclusive C5‑arylation
Pd(OAc)₂/PPh₃, K₂CO₃, DMA, 80‑120°C
Supports regiodivergent synthetic strategies
Enables sequential C5‑arylation then C4‑coupling
Cross-coupling Regioselective C-H activation Palladium catalysis Thiophene functionalization

Methyl 4-bromo-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate: Application Scenarios


PTP1B Inhibitor Lead Optimization for Type 2 Diabetes

The C4-bromo-3-hydroxy-2-carboxylate thiophene scaffold is a validated starting point for PTP1B inhibitor development. The C4-bromo group is strictly required for hydrophobic packing against Ile219 (Ki = 160 µM for the C4-Br monocyclic scaffold vs. Ki > 1000 µM for non-brominated analogs) . The C5-(2-methoxyethoxy) substituent provides a water-mediated hydrogen bond network interaction with Ala217 and Arg221 while simultaneously serving as a vector for further optimization. Research groups pursuing PTP1B as a target for type 2 diabetes or obesity should consider this compound as a late-stage intermediate or fragment elaboration point, where the C5 ether chain can be modified to probe interactions with Arg47 and Asp48 in the YRD motif .

Thienopyranone Scaffold Construction via Regioselective Alkylation

The Thermo Fisher Scientific product documentation explicitly references the use of methyl 4-bromo-3-hydroxythiophene-2-carboxylate as the starting material for thienopyranone scaffold synthesis via alkylation with N-acetylmorpholine . The target compound, with its additional C5-(2-methoxyethoxy) substituent, extends this synthetic strategy: the free C3-hydroxyl remains available for alkylation while the C5-ether chain provides a pre-installed solubilizing group or synthetic handle. This application is particularly relevant for medicinal chemistry groups constructing thienopyranone-based kinase inhibitor libraries, where the thienopyranone core serves as a bioisostere for quinolinone or coumarin scaffolds.

Sequential C5-Arylation and C4 Cross-Coupling for Trisubstituted Thiophenes

The C4-bromo substituent serves as a blocking group enabling regioselective Pd-catalyzed C5-arylation, after which the bromine can be displaced in a Suzuki or Stille coupling to introduce a second aryl/heteroaryl group at C4 . This sequential functionalization strategy allows the construction of 2,4,5-trisubstituted thiophenes with two different aryl substituents, a structural motif common in kinase inhibitors and other bioactive heterocycles. The pre-installed C5-(2-methoxyethoxy) group adds a third dimension of diversity: it can be retained as a solubilizing group, cleaved to reveal a C5-hydroxyl for further derivatization, or elaborated via the terminal methoxy group. This three-point diversity strategy is more efficient than sequential bromination-coupling sequences that risk polybromination and require chromatographic separation of regioisomers.

Building Block for 3-Alkoxy-4-bromothiophene Monomer Synthesis

The general synthetic route to 3-alkoxy-4-bromothiophenes starts from methyl 2-carboxylate-3-hydroxythiophene, involving sequential alkylation of the C3 hydroxyl, bromination at C4, and functional group interconversion at C2 . The target compound represents a late-stage intermediate in this sequence, already bearing the C4-bromine and a differentiated C5-alkoxy chain. For materials science applications—including synthesis of regioregular polythiophenes and donor-acceptor copolymers for organic electronics—the compound provides a pre-functionalized monomer precursor that can be elaborated into bithiophene or terthiophene systems via regioselective coupling chemistry . The 2-methoxyethoxy side chain is of particular interest for mixed ionic-electronic conductors and water-soluble conjugated polymers where glycol-based side chains facilitate ion transport.

Application
Selection Property
Validation Focus
PTP1B inhibitor pharmacophore research
C4‑bromo pharmacophore requirement
Enzymatic assay Ki review
Thienopyranone library synthesis
C3‑hydroxyl alkylation handle
Regioselective alkylation review
Regioselective thiophene diversification
C4‑bromo blocking group strategy
C5‑arylation/C4‑coupling sequence review
Organic electronics monomer precursor
Pre‑functionalized monomer intermediate
Regioregular polymer synthesis review
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